molecular formula C10H14N2O B2381471 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 1429914-14-6

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B2381471
CAS No.: 1429914-14-6
M. Wt: 178.235
InChI Key: IKJHASCSTUSRFJ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol is a bicyclic organic compound with a partially hydrogenated quinoline backbone. Its molecular formula is C₁₀H₁₄N₂O, and it features a hydroxyl group at position 5, a methyl group at position 5, and an amino group at position 2 (SMILES: CC1(CCCC2=C1C=CC(=N2)N)O) . This compound has been cataloged (Ref: 10-F761767) but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name

2-amino-5-methyl-7,8-dihydro-6H-quinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(13)6-2-3-8-7(10)4-5-9(11)12-8/h4-5,13H,2-3,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJHASCSTUSRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429914-14-6
Record name 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-methylcyclohexanone with formamide under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiproliferative activity is thought to be due to its ability to interfere with cell cycle regulation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol and related compounds:

Compound Name Molecular Formula Key Substituents Core Structure Synthesis Method Reference
This compound C₁₀H₁₄N₂O -OH (C5), -CH₃ (C5), -NH₂ (C2) Tetrahydroquinoline Not explicitly described; LC-MS/NMR likely used
5-Methylquinolin-8-ol C₁₀H₉NO -OH (C8), -CH₃ (C5) Aromatic quinoline Commercial synthesis
5-Aminoquinoline-8-ol C₉H₈N₂O -OH (C8), -NH₂ (C5) Aromatic quinoline Multi-step organic synthesis
5,6,7,8-Tetrahydroquinolin-5-amine C₉H₁₂N₂ -NH₂ (C5) Tetrahydroquinoline Reduction of quinoline precursors
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO -CH₃ (C2), -C=O (C4) Tetrahydroquinoline HPLC-purified intermediates

Physicochemical and Pharmacological Properties

Solubility and Stability

  • This compound: The hydroxyl group enhances hydrophilicity, but the tetrahydro ring may reduce water solubility compared to aromatic analogs.
  • 5-Methylquinolin-8-ol: Fully aromatic structure confers lower solubility (predicted Log S: -3.5) and higher thermal stability (boiling point: ~408°C) .
  • 5-Aminoquinoline-8-ol: Combines amino and hydroxyl groups, increasing polarity (density: 1.363 g/cm³) but requiring protection from light during storage .

Pharmacokinetics

  • Blood-Brain Barrier (BBB) Penetration: Tetrahydroquinoline derivatives (e.g., 5,6,7,8-tetrahydroquinolin-5-amine) exhibit moderate BBB permeability due to reduced planarity, whereas aromatic quinolines like 5-methylquinolin-8-ol show negligible penetration .
  • Metabolism: Hydroxyl-containing compounds (e.g., 5-aminoquinoline-8-ol) are prone to glucuronidation, while methylated analogs may resist CYP-mediated oxidation .

Biological Activity

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol is a nitrogen-containing heterocyclic compound notable for its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its antiproliferative effects against various cancer cell lines and its ability to induce oxidative stress in cells.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2O, with a molar mass of approximately 176.22 g/mol. Its structure features a hydroxyl group at the 5-position and an amino group at the 2-position, which contribute to its reactivity and biological activity.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been specifically tested on:

  • A2780 (Ovarian Carcinoma) :
    • IC50 values range from 5.4 to 17.2 μM , indicating effective inhibition of cell growth.
  • HT-29 (Colorectal Adenocarcinoma) :
    • The cells showed resistance with IC50 values exceeding 20 μM under all experimental conditions .
  • HeLa (Cervical Carcinoma) and other lines:
    • Additional studies indicate that derivatives of this compound can induce oxidative stress leading to cell death through pathways such as PI3K/AKT/mTOR .

The mechanism underlying the antiproliferative effects involves the induction of oxidative stress within cancer cells. This stress is primarily mediated through the production of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote apoptosis. Notably, the compound has been shown to:

  • Induce mitochondrial damage.
  • Increase ROS levels significantly in treated cells compared to untreated controls .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesIC50 Values (μM)Unique Properties
8-Hydroxyquinoline Fully aromatic ring systemN/ALacks tetrahydro structure
5,6,7,8-Tetrahydroquinoline Saturated derivative without hydroxylN/ANo hydroxyl group at the 5-position
Quinolin-5-one Oxidized formN/AAromatic system; different reactivity
2-Methyl-5,6,7,8-tetrahydroquinoline Methyl substitution at the 2-positionN/ASimilar but lacks amino and hydroxyl groups

The uniqueness of this compound lies in its combination of functional groups that enhance both its chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis of Derivatives : A series of tetrahydroquinolinones were synthesized and evaluated for their antiproliferative properties against colorectal cancer cells. These studies highlighted the role of structural modifications in enhancing biological activity .
  • Chirality Impact : Research investigating enantiomers of related compounds revealed significant differences in cytotoxicity profiles based on stereochemistry. For instance, certain enantiomers demonstrated markedly different IC50 values against A2780 cells .
  • Oxidative Stress Induction : Further investigations confirmed that compounds related to this compound could effectively disrupt mitochondrial function and elevate ROS levels in cancer cells .

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